6-Amino-2-iodo-3,4-dimethoxybenzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
192869-24-2 |
|---|---|
Molecular Formula |
C9H9IN2O2 |
Molecular Weight |
304.08 g/mol |
IUPAC Name |
6-amino-2-iodo-3,4-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H9IN2O2/c1-13-7-3-6(12)5(4-11)8(10)9(7)14-2/h3H,12H2,1-2H3 |
InChI Key |
LFSYMBZTFIVRSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)N)C#N)I)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)N)C#N)I)OC |
Synonyms |
6-AMINO-2-IODO-3,4-DIMETHOXYBENZONITRILE |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 2 Iodo 3,4 Dimethoxybenzonitrile
Established Synthetic Pathways to the Core Structure
The synthesis of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile typically commences with a commercially available precursor, such as 3,4-dimethoxybenzaldehyde (B141060) or 3,4-dimethoxybenzoic acid, and involves a sequence of reactions including nitration, conversion to the nitrile, reduction, and iodination. The order of these steps can be varied to achieve the desired substitution pattern.
Reduction of Nitro Precursors to the Amino Moiety
A crucial step in the synthesis is the reduction of a nitro group to the corresponding amine. This transformation is often carried out on a precursor such as 4,5-dimethoxy-2-nitrobenzonitrile. A variety of reducing agents are effective for this purpose, with the choice often depending on the presence of other functional groups in the molecule and the desired reaction conditions.
Commonly employed methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com These methods are highly efficient but may not be suitable if other reducible functional groups are present. For substrates where catalytic hydrogenation is not viable, metal-based reductions in acidic media offer a reliable alternative. Reagents such as iron (Fe) in acetic acid, zinc (Zn) in acidic conditions, or tin(II) chloride (SnCl₂) are known to selectively reduce nitro groups in the presence of other functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and may offer selectivity in reducing one nitro group in the presence of others. stackexchange.com
Recent advancements have introduced more sophisticated catalytic systems for nitro reduction that are both efficient and chemoselective. For instance, an Fe/CaCl₂ system facilitates the reduction of nitroarenes via catalytic transfer hydrogenation, showing tolerance for functional groups like nitriles and esters. organic-chemistry.org Similarly, a transition-metal-free photoredox system utilizing NaI and PPh₃ can selectively reduce nitroarenes while leaving halogens and carbonyl groups intact. organic-chemistry.org Nanoparticle-based catalysts, such as silver nanoparticles supported on TiO₂, have also been shown to be highly active for the reduction of nitroarenes to their corresponding amines. nih.gov
Table 1: Selected Reagents for the Reduction of Nitroarenes
| Reagent/System | Conditions | Key Features |
|---|---|---|
| H₂/Pd-C | Hydrogen atmosphere | Highly efficient, but can reduce other functional groups. commonorganicchemistry.com |
| Fe/AcOH | Acidic media | Mild and selective for nitro groups. commonorganicchemistry.com |
| SnCl₂ | Acidic or neutral media | Mild and tolerates a variety of functional groups. commonorganicchemistry.com |
| Fe/CaCl₂ | Transfer hydrogenation | Tolerates sensitive functional groups like nitriles and esters. organic-chemistry.org |
| Ag/TiO₂ - NaBH₄ | Heterogeneous catalysis | High yields and chemoselectivity. nih.gov |
Regioselective Iodination Strategies for Benzonitrile (B105546) Scaffolds
The introduction of an iodine atom at the C-2 position of the 3,4-dimethoxybenzonitrile (B145638) scaffold requires careful selection of iodinating agents and reaction conditions to achieve the desired regioselectivity. The electron-donating nature of the two methoxy (B1213986) groups and the amino group strongly activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the positions ortho and para to them.
Several methods have been developed for the regioselective iodination of activated aromatic compounds. A common approach involves the use of molecular iodine in the presence of an oxidizing agent, such as iodic acid. google.com Another effective strategy employs N-halosuccinimides, particularly N-iodosuccinimide (NIS), often activated by a Lewis acid.
Organocatalytic methods have also emerged as mild and selective alternatives. For example, the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of a thiourea (B124793) catalyst in acetonitrile (B52724) has been shown to be highly regioselective for the iodination of activated aromatic compounds. rsc.org This method benefits from mild reaction conditions and high yields.
The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the position of iodination. In a 6-amino-3,4-dimethoxybenzonitrile precursor, the amino and methoxy groups would strongly direct the incoming iodine electrophile to the ortho and para positions. The position ortho to the amino group and meta to the methoxy groups is sterically and electronically favored for substitution.
Integration of Methoxy Groups in Synthetic Routes
For instance, the synthesis can commence with the nitration of 3,4-dimethoxybenzaldehyde to yield 4,5-dimethoxy-2-nitrobenzaldehyde. prepchem.com This intermediate can then be converted to the corresponding benzonitrile. Alternatively, 3,4-dimethoxybenzoic acid can be nitrated to 4,5-dimethoxy-2-nitrobenzoic acid, which can then be transformed into the nitrile derivative. chemicalbook.com
Advanced Synthetic Approaches and Process Optimization
To improve the efficiency and sustainability of the synthesis of this compound, advanced synthetic approaches focusing on one-pot protocols and the use of catalytic systems are being explored.
One-Pot Synthetic Protocols for Efficiency Enhancement
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced reaction time, lower costs, and minimized waste generation. rsc.orgrsc.org While a specific one-pot protocol for the synthesis of this compound has not been explicitly reported, the principles of one-pot synthesis can be applied to streamline its preparation.
For example, a one-pot procedure could potentially combine the reduction of the nitro group and the subsequent iodination of the resulting amine. This would involve the careful selection of reagents and reaction conditions that are compatible with both transformations. Another possibility is a one-pot diazotization and iodination of a precursor aniline, a strategy that has been employed in the synthesis of other iodo-aromatic compounds. rsc.org The development of such protocols would represent a significant improvement over the traditional multi-step synthesis.
Catalytic Systems in Amination and Halogenation Reactions
The use of catalytic systems for amination and halogenation reactions is a key area of research for developing more efficient and environmentally friendly synthetic methods. In the context of this compound synthesis, catalytic approaches can be envisioned for both the introduction of the amino group and the iodine atom.
As discussed in section 2.1.2, organocatalytic methods for the iodination of activated aromatic rings have shown great promise. rsc.org These catalysts operate under mild conditions and offer high regioselectivity.
Furthermore, instead of introducing the amino group via the reduction of a nitro precursor, it could potentially be installed through a catalytic amination reaction on an appropriately functionalized benzonitrile. While the direct amination of an aryl halide is a well-established process, its application to a sterically hindered and electronically complex substrate like 2-iodo-3,4-dimethoxybenzonitrile (B13010080) would require a carefully designed catalytic system.
Precursor and Intermediate Chemistry in Compound Synthesis
The synthesis of this compound involves the preparation and transformation of several key precursors and intermediates. Understanding the chemistry of these molecules is fundamental to devising a successful synthetic strategy.
Role of Related Halogenated Dimethoxybenzonitrile Derivatives as Intermediates
Various halogenated dimethoxybenzonitrile derivatives can serve as crucial intermediates in the synthesis of complex molecules. In the context of preparing this compound, intermediates such as 2-iodo-3,4-dimethoxybenzonitrile or various chlorinated or brominated analogues could play a role in alternative synthetic pathways.
For instance, one could envision a route starting with the synthesis of 2-iodo-3,4-dimethoxybenzonitrile. This could potentially be achieved by the iodination of 3,4-dimethoxybenzonitrile. Subsequent nitration would then be required to introduce the nitro group at the 6-position. The success of this route would depend on the regioselectivity of the nitration step, which would be influenced by the existing iodo and methoxy substituents.
Halogenated benzonitriles are also valuable precursors for cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. While not directly applicable to the synthesis of the target compound as outlined, this reactivity underscores the versatility of these intermediates in organic synthesis.
Chemistry of Dimethoxybenzonitrile Precursors
The primary precursor for the synthesis of this compound is a dimethoxybenzonitrile derivative. The most logical starting material is 3,4-dimethoxybenzonitrile.
Synthesis of 3,4-Dimethoxybenzonitrile:
3,4-Dimethoxybenzonitrile can be prepared from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde). wikipedia.orgchemicalbook.com A common and efficient method involves the conversion of the aldehyde to its corresponding aldoxime by reaction with hydroxylamine, followed by dehydration to the nitrile. google.com This two-step, one-pot synthesis can be performed under various conditions, with greener methods employing recyclable catalysts and solvents. rsc.org
Alternative synthetic routes to 3,4-dimethoxybenzonitrile described in the literature include the reaction of 3,4-dimethoxybenzamide (B75079) with a dehydrating agent or the ammonoxidation of 3,4-dimethoxybenzyl alcohol. google.com A patented method also describes the preparation from 3,4-dimethoxyphenylacetic acid using sodium nitrite (B80452) and a ferric chloride catalyst. google.com
Reactivity of 3,4-Dimethoxybenzonitrile:
The reactivity of 3,4-dimethoxybenzonitrile in electrophilic aromatic substitution reactions is governed by the directing effects of its substituents. The two methoxy groups are strongly activating and ortho-, para-directing. The nitrile group is deactivating and meta-directing. The positions ortho to the methoxy groups (2- and 5-positions) and para to the 4-methoxy group (which is the 1-position, occupied by the cyano group) are activated. The positions meta to the cyano group are the 3- and 5-positions. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the methoxy groups, which are the 2-, 5-, and 6-positions. This regioselectivity is crucial for the subsequent nitration and iodination steps to achieve the desired substitution pattern of the final product.
Reactivity and Diverse Chemical Transformations of 6 Amino 2 Iodo 3,4 Dimethoxybenzonitrile
Reactions Involving the Iodine Substituent
The iodine atom at the C-2 position of the benzene (B151609) ring is an excellent leaving group, making it the primary site for chemical modifications. Its reactivity is influenced by the presence of the activating amino group and the electron-donating methoxy (B1213986) groups on the aromatic ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The high reactivity of aryl iodides makes 6-amino-2-iodo-3,4-dimethoxybenzonitrile an ideal substrate for these transformations. wikipedia.org
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the C-2 position.
The reaction is tolerant of various functional groups and generally proceeds under mild conditions. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.net While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of analogous ortho-iodoanilines suggests it would be a highly effective substrate. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90-110 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 |
This table presents typical conditions used for Suzuki-Miyaura reactions with aryl iodides and is illustrative of the conditions likely applicable to this compound. nih.govresearchgate.net
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The reaction is highly valuable for synthesizing substituted alkynes, which are important intermediates in organic synthesis and materials science. scielo.org.mx
Aryl iodides are the most reactive halides for this transformation, often allowing the reaction to proceed under mild conditions, such as at room temperature. wikipedia.org The coupling of this compound with various terminal alkynes would yield 2-alkynyl-6-amino-3,4-dimethoxybenzonitrile derivatives. This transformation has been successfully applied to other iodo-amino aromatic systems. google.comnih.gov
Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Diisopropylamine | THF or DMF | 25-60 |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 25-80 |
This table outlines common catalytic systems for the Sonogashira coupling of aryl iodides. wikipedia.orgorganic-chemistry.org
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has largely replaced harsher traditional methods and offers broad substrate scope and functional group tolerance. wikipedia.org
For this compound, this reaction would involve coupling its C-2 position with a primary or secondary amine. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.orgnih.gov The choice of a sterically hindered phosphine (B1218219) ligand is often critical for the success of the reaction. libretexts.org This methodology has been used to synthesize a variety of substituted anilines and related compounds. nih.govmdpi.com
Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80-110 |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-100 |
| G4-XPhos Precatalyst | - | NaOt-Bu | 1,4-Dioxane | 50-100 |
This table shows representative catalyst systems for the Buchwald-Hartwig amination of aryl halides. nih.govmdpi.combeilstein-journals.org
While palladium-catalyzed reactions are highly efficient, the iodine substituent can also be displaced through nucleophilic aromatic substitution (SNAAr). However, for an electron-rich aromatic ring like that of this compound, SNAAr reactions are generally challenging. These reactions typically require a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. rsc.org The presence of electron-donating amino and methoxy groups deactivates the ring for standard SNAAr. Therefore, this transformation would likely require harsh reaction conditions or specialized reagents to proceed effectively.
Reductive dehalogenation, or hydrodehalogenation, is the process of replacing a halogen atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, dissolving metal reductions, or hydride transfer agents. For aryl iodides, this reaction can sometimes be an undesired side reaction during cross-coupling attempts. rsc.org However, it can also be a deliberate synthetic step.
The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides particularly susceptible to reduction. researchgate.net Conditions for reductive deiodination can range from catalytic hydrogenation (e.g., H₂, Pd/C) under forcing conditions to reactions involving specific reducing agents. libretexts.org This process would convert this compound into 2-amino-4,5-dimethoxybenzonitrile. The selective removal of iodine is a key transformation in thyroid hormone metabolism, a process mimicked by synthetic systems. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Reactions Involving the Amino Group
The primary amino group in this compound is a key site for a variety of functionalization and cyclization reactions. Its nucleophilic character allows for reactions such as acylation and alkylation, while its ability to form a diazonium salt opens up a plethora of subsequent transformations.
Amine Functionalization: Acylation and Alkylation
The amino group of this compound can be readily acylated to form the corresponding amides. This transformation is not only a means of protecting the amino group but also a way to introduce new functionalities. For instance, acetylation of the amino group can be achieved to modulate its electronic influence on the aromatic ring. This is a common strategy in multi-step syntheses to control the regioselectivity of subsequent reactions.
Alkylation of the amino group provides a route to secondary and tertiary amines. The reaction of 2-amino-1,3-benzothiazole with α-iodoketones, for example, proceeds via N-alkylation of the endocyclic nitrogen atom, demonstrating a similar reactivity pattern that can be anticipated for the exocyclic amino group of this compound.
| Reagent Type | Example Reagent | Product Type |
| Acylating Agent | Acetic Anhydride (B1165640) | N-acetylated amine (Amide) |
| Alkylating Agent | Alkyl Halide | N-alkylated amine |
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction typically involves treatment with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of nucleophilic substitution reactions, often with the loss of dinitrogen gas.
One of the most important applications of diazonium salts is the Sandmeyer reaction, which allows for the introduction of a wide range of substituents onto the aromatic ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For instance, treatment of the diazonium salt with copper(I) halides can introduce chloro, bromo, or cyano groups. While the target molecule already contains an iodo substituent, diazotization of the amino group followed by a Sandmeyer-type reaction could be employed to replace the amino group with another functionality. The iodination of anilines via diazotization is a well-established method, often proceeding with high efficiency. reddit.com
| Reaction | Reagents | Product |
| Diazotization | NaNO₂, HCl | Diazonium Salt |
| Sandmeyer (Iodination) | KI | Aryl Iodide |
Intramolecular Cyclization Reactions Involving the Amino Moiety
Reactions Involving the Nitrile Group
The nitrile group of this compound is a versatile functional handle that can be transformed into other nitrogen-containing functionalities, such as amines and amides, or into a carboxylic acid.
Reduction of the Nitrile to Amine functionalities
The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation is a common method for this transformation. The resulting aminomethyl group, in conjunction with the existing amino group, would transform the molecule into a diamine derivative, opening up further synthetic possibilities for the construction of heterocyclic systems.
Hydrolysis of the Nitrile to Carboxylic Acid and Amide Derivatives
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The outcome of the reaction can often be controlled by the reaction conditions. Milder conditions may favor the formation of the amide, while more forcing conditions typically lead to the carboxylic acid. The biocatalytic hydrolysis of nitriles to carboxylic acids is also a known transformation. thieme-connect.de The conversion of the nitrile to a carboxylic acid would provide a precursor for the synthesis of various other derivatives, such as esters and acid chlorides.
| Product | Reaction Conditions |
| Amide | Mild acidic or basic hydrolysis |
| Carboxylic Acid | Strong acidic or basic hydrolysis |
Cycloaddition Reactions of the Nitrile Functionality
The nitrile group in this compound can potentially participate in cycloaddition reactions, a powerful method for the synthesis of heterocyclic compounds. One of the most common types of cycloaddition involving nitriles is the 1,3-dipolar cycloaddition. In this reaction, the nitrile can react with a 1,3-dipole, such as an azide or a nitrile oxide, to form a five-membered heterocyclic ring.
For instance, the reaction of an aryl nitrile with an azide can yield a tetrazole, while the reaction with a nitrile oxide can produce a 1,2,4-oxadiazole. The Huisgen 1,3-dipolar cycloaddition is a versatile method for constructing such five-membered heterocycles beilstein-journals.org. Aryl nitrile oxides, which can be generated in situ from aldoximes, readily react with dipolarophiles beilstein-journals.org. While specific studies on this compound are not prevalent, the electronic nature of the aryl nitrile can influence the reaction. The presence of electron-donating groups, such as the amino and methoxy groups on the benzonitrile (B105546) ring, can affect the reactivity of the nitrile group in these cycloadditions.
Another potential cycloaddition is the [3+2] cycloaddition of aryl nitrile oxides with alkenes or alkynes to yield isoxazolines and isoxazoles, respectively beilstein-journals.org. Furthermore, nickel-catalyzed cycloadditions of o-cyanophenylbenzamide derivatives with alkynes have been shown to produce quinolones through the elimination of the nitrile group nih.gov. This suggests that under specific catalytic conditions, the nitrile functionality of this compound could be a reactive partner in the construction of more complex fused ring systems.
The table below summarizes potential cycloaddition reactions involving the nitrile functionality.
| Reaction Type | Reactant | Product |
| 1,3-Dipolar Cycloaddition | Azide | Tetrazole |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | 1,2,4-Oxadiazole |
| [3+2] Cycloaddition | Alkene | Isoxazoline |
| [3+2] Cycloaddition | Alkyne | Isoxazole |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Ring
The benzonitrile ring of this compound is highly substituted, and the directing effects of these substituents play a crucial role in determining the outcome of aromatic substitution reactions.
Electrophilic Aromatic Substitution:
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino group and two moderately activating methoxy groups. The amino group is a powerful ortho-, para-director askfilo.comscispace.comwikipedia.orgrsc.org. Similarly, the methoxy groups are also ortho-, para-directing. The iodo group, while deactivating due to its inductive effect, is also an ortho-, para-director wikipedia.org.
Given the substitution pattern, the only available position for an incoming electrophile is the 5-position. The directing effects of the substituents are as follows:
The amino group at C-6 directs ortho and para, activating the (theoretically) C-5 and C-2 positions.
The iodo group at C-2 directs ortho and para, activating the (theoretically) C-3 and C-6 positions.
The methoxy group at C-3 directs ortho and para, activating the (theoretically) C-2 and C-4 positions.
The methoxy group at C-4 directs ortho and para, activating the (theoretically) C-3 and C-5 positions.
Considering the positions of the existing substituents, the C-5 position is ortho to the C-4 methoxy group and meta to the C-6 amino group, C-2 iodo group, and C-3 methoxy group. The powerful activating and directing effect of the amino group, along with the activating effect of the C-4 methoxy group, would strongly favor electrophilic substitution at the C-5 position. However, the steric hindrance from the adjacent methoxy and amino groups could influence the feasibility of such reactions.
It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+) askfilo.com. This protonated group is a strong deactivating and meta-directing group askfilo.com. In the case of this compound, this would significantly deactivate the ring towards electrophilic attack. To circumvent this, the amino group can be protected, for example, by acetylation to form an acetanilide. The resulting amide is still an ortho-, para-directing activator, albeit less so than the amino group, and this strategy can prevent the formation of the anilinium ion and allow for controlled electrophilic substitution libretexts.orglibretexts.org.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group chemistrysteps.comlibretexts.orglumenlearning.comlibretexts.org. These groups are necessary to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex lumenlearning.comlibretexts.org.
In this compound, the aromatic ring is electron-rich due to the presence of the amino and dimethoxy groups. The nitrile group is electron-withdrawing, but it is not positioned ortho or para to the iodo leaving group. Therefore, this compound is not expected to be highly reactive towards traditional SNAr reactions. The electron-donating substituents would destabilize the anionic intermediate required for the addition-elimination mechanism of SNAr. Consequently, harsh reaction conditions would likely be necessary to achieve nucleophilic substitution of the iodo group.
Mechanistic Investigations of Reactions Involving 6 Amino 2 Iodo 3,4 Dimethoxybenzonitrile
Elucidation of Reaction Mechanisms in Cross-Coupling Chemistry
While direct studies on 6-Amino-2-iodo-3,4-dimethoxybenzonitrile are absent, the general mechanism for palladium-catalyzed cross-coupling reactions involving similar iodoarenes is well-established. This process typically involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This step is often the rate-determining step and results in the formation of a palladium(II) intermediate. The subsequent steps involve transmetalation with a suitable coupling partner (such as an organoboron, organotin, or organozinc reagent) and conclude with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The specific reaction conditions, including the choice of ligand, base, and solvent, can significantly influence the efficiency and outcome of these reactions.
Understanding the Regioselectivity and Stereoselectivity of Transformations
For this compound, the primary site of reactivity in cross-coupling reactions is expected to be the carbon-iodine bond. The iodine atom, being a good leaving group, facilitates the initial oxidative addition to the metal catalyst. The regioselectivity is therefore dictated by the position of the iodo group on the benzene (B151609) ring. The stereoselectivity of such reactions is generally not a factor unless a chiral center is present in the coupling partner or is formed during the reaction. In the case of reactions involving this specific benzonitrile (B105546), the stereochemistry of the products would be primarily influenced by the nature of the other reactant and the catalytic system employed.
Catalytic Cycle Analysis in Metal-Mediated Reactions
The catalytic cycle for a generic palladium-mediated cross-coupling reaction involving an aryl iodide like this compound can be broken down into three key steps:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) complex (Ar-Pd-I).
Transmetalation: The Ar-Pd-I complex reacts with an organometallic reagent (R-M), where M is typically B, Sn, or Zn, to form a new complex (Ar-Pd-R) and a metal halide salt (M-I).
Reductive Elimination: The Ar-Pd-R complex undergoes reductive elimination to form the final coupled product (Ar-R) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of this cycle is highly dependent on the nature of the ligands coordinated to the palladium center, which can affect the rates of the individual steps.
Kinetic and Thermodynamic Studies of Key Reaction Pathways
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the public domain. Such studies would be crucial for a comprehensive understanding of the reaction mechanisms. These investigations would typically involve monitoring the reaction progress under various conditions to determine reaction rates, activation energies, and other thermodynamic parameters. This data would provide valuable insights into the stability of intermediates and the energy barriers of transition states within the catalytic cycle, ultimately enabling the optimization of reaction conditions for improved yields and selectivity.
Spectroscopic Characterization and Structural Elucidation of 6 Amino 2 Iodo 3,4 Dimethoxybenzonitrile and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, environment, and neighboring protons for each unique proton in a molecule. In the context of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile analogues, key diagnostic signals include those from aromatic protons and methoxy (B1213986) groups.
For instance, the ¹H NMR spectrum of an analogue, 4,5-Dimethoxy-2-iodobenzonitrile , reveals two singlets in the aromatic region at δ 7.24 ppm and δ 7.02 ppm. google.com These signals correspond to the two protons on the benzene (B151609) ring. The two methoxy groups give rise to distinct singlets at δ 3.91 ppm and δ 3.87 ppm, confirming their presence and slightly different chemical environments. google.com The amino group protons in the target compound would be expected to appear as a broad singlet, typically in the range of δ 4-6 ppm, depending on the solvent and concentration.
The following table summarizes representative ¹H NMR data for an analogue of the target compound.
| Compound Name | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4,5-Dimethoxy-2-iodobenzonitrile | CDCl₃ | 7.24 | s | - | Ar-H |
| 7.02 | s | - | Ar-H | ||
| 3.91 | s | - | OCH₃ | ||
| 3.87 | s | - | OCH₃ |
Data sourced from literature for a structural analogue. google.com
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
In the ¹³C NMR spectrum of 4,5-Dimethoxy-2-iodobenzonitrile , the carbon atoms of the two methoxy groups appear at δ 56.6 ppm and δ 56.4 ppm. google.com The aromatic carbons resonate in the downfield region, with the carbon bearing the iodo group (C-I) appearing at a characteristic chemical shift of δ 88.8 ppm. google.com The nitrile carbon (C≡N) is typically observed further downfield, around δ 115-120 ppm. The signals for the other aromatic carbons are found between δ 112 ppm and δ 153 ppm. google.com
A representative ¹³C NMR data table for an analogue is presented below.
| Compound Name | Solvent | Chemical Shift (δ) ppm | Assignment |
| 4,5-Dimethoxy-2-iodobenzonitrile | CDCl₃ | 153.0 | Ar-C |
| 149.5 | Ar-C | ||
| 121.7 | Ar-CH | ||
| 119.9 | Ar-C (C-CN) | ||
| 115.9 | Ar-CH | ||
| 112.3 | Ar-C | ||
| 88.8 | Ar-C (C-I) | ||
| 56.6 | OCH₃ | ||
| 56.4 | OCH₃ |
Data sourced from literature for a structural analogue. google.com
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are often necessary for unambiguous structural assignment, especially for complex molecules.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as confirming the connectivity of the methoxy groups and the nitrile group to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For a compound like this compound (C₉H₉IN₂O₂), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS.
For example, the related compound (Z)-6-(2-(benzo[d] google.comdioxol-5-yl)vinyl)-2,3-dimethoxybenzonitrile was analyzed by HRMS. The calculated mass for its sodium adduct [M+Na]⁺ was 332.0893, and the found value was 332.0892, confirming its elemental formula. A similar level of accuracy would be expected for this compound, providing strong evidence for its chemical formula.
In addition to providing the molecular weight, mass spectrometry can cause the molecule to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular structure and can be used to confirm the identity of the compound.
For iodinated aromatic compounds, a characteristic fragmentation is the loss of the iodine atom. For an analogue like 4,5-Dimethoxy-2-iodobenzonitrile , mass spectrometry analysis showed a peak corresponding to the sodium adduct [M+Na]⁺. google.com In electron impact (EI) ionization, one would expect to see the molecular ion peak (M⁺) and fragment ions corresponding to the loss of iodine, methyl groups, or the cyano group, which helps in piecing together the molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks for its amine, nitrile, ether, and aromatic moieties.
The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. The -NH₂ scissoring vibration is expected to appear around 1650-1580 cm⁻¹. The presence of the nitrile (-C≡N) group will be indicated by a sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ region.
The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring will give rise to several bands in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the two methoxy (-OCH₃) groups are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Finally, the C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 |
| Amino (-NH₂) | Symmetric N-H Stretch | 3400 - 3300 |
| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Methoxy (-OCH₃) | C-O Stretch | 1300 - 1000 |
| Iodo (C-I) | C-I Stretch | < 600 |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
For this compound, the nitrile (-C≡N) stretching vibration, which is often weak in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum around 2230 cm⁻¹. The symmetric "breathing" mode of the benzene ring, typically appearing around 1000 cm⁻¹, is also expected to be a prominent feature. The C-I bond, being highly polarizable, should also give a strong Raman signal at low wavenumbers.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Nitrile (-C≡N) | C≡N Stretch | ~2230 |
| Aromatic | Ring Breathing | ~1000 |
| Iodo (C-I) | C-I Stretch | 200 - 300 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
While the specific crystal structure of this compound is not publicly available, analysis of analogous structures, such as substituted iodinated aromatic compounds, allows for predictions of its solid-state architecture. It is anticipated that the benzene ring will be essentially planar. The substituents—amino, iodo, and two methoxy groups—will be positioned in the plane of the ring, although the hydrogen atoms of the amino and methoxy groups may be oriented out of the plane.
The crystal packing is expected to be influenced by intermolecular interactions such as hydrogen bonding from the amino group and dipole-dipole interactions. The presence of the bulky iodine atom will also significantly affect the packing arrangement.
Table 3: Hypothetical Crystallographic Data for a this compound Analogue
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 975.4 |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.
The chromophore in this compound is the substituted benzene ring. The amino, methoxy, and nitrile groups are all auxochromes that can modify the absorption characteristics of the benzene ring. The amino and methoxy groups are electron-donating, while the nitrile group is electron-withdrawing. These substituents are expected to cause a bathochromic (red) shift in the absorption bands of the benzene ring, moving them to longer wavelengths.
Typically, substituted benzenes exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). For this compound, these bands are expected to be shifted to longer wavelengths due to the presence of the auxochromes.
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent
| Electronic Transition | Expected λ_max (nm) |
| π → π* (E2-band) | 220 - 250 |
| π → π* (B-band) | 280 - 320 |
Computational and Theoretical Chemistry Studies on 6 Amino 2 Iodo 3,4 Dimethoxybenzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.
Optimization of Molecular Geometries and Electronic Structure
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.netnih.gov For a molecule like 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, this process would involve finding the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles.
The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated during these calculations. These properties are fundamental to understanding the molecule's reactivity and spectroscopic characteristics. For instance, studies on dimethoxybenzene derivatives have utilized DFT to gain insights into their electronic properties. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline (m-Iodoaniline) Calculated by DFT (B3LYP/LANL2DZ)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N10-C1 | 1.39006 |
| C1-C3 | 1.41247 |
| C1-C4 | 1.41164 |
| C6-I14 | 2.12926 |
| N10-C1-C3 | 120.29603 |
| I14-C6-C2 | 119.24641 |
| Data is illustrative and based on calculations for m-iodoaniline, a structurally related compound. chemrxiv.org |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govrsc.orgnih.gov The GIAO (Gauge-Independent Atomic Orbital) method is frequently employed for this purpose. mdpi.com By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be predicted and compared with experimental spectra to confirm the molecular structure. For complex molecules, computational prediction can be instrumental in assigning specific resonances.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzonitrile (B105546) Derivative
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| C1 | 118.5 | 117.9 | 0.6 |
| C2 | 133.1 | 132.8 | 0.3 |
| C3 | 112.9 | 112.5 | 0.4 |
| C4 | 145.2 | 144.9 | 0.3 |
| C5 | 112.9 | 112.5 | 0.4 |
| C6 | 133.1 | 132.8 | 0.3 |
| CN | 119.2 | 118.7 | 0.5 |
| This table presents illustrative data for a generic substituted benzonitrile and is not specific to this compound. |
Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectra. nih.govmaterialsciencejournal.org The calculated harmonic frequencies are often scaled to better match experimental anharmonic frequencies. nih.govchemrxiv.org These calculations can help in assigning the vibrational modes to specific molecular motions, such as stretching and bending of bonds.
Table 3: Calculated Vibrational Frequencies for Aniline (Illustrative)
| Mode | Frequency (cm⁻¹) | Description |
| ν(N-H) sym | 3440 | Symmetric N-H stretch |
| ν(N-H) asym | 3525 | Asymmetric N-H stretch |
| ν(C-N) | 1278 | C-N stretch |
| δ(NH₂) | 1621 | NH₂ scissoring |
| Ring breathing | 995 | Benzene (B151609) ring breathing |
| Data based on DFT calculations for aniline, a core structural component. researchgate.net |
Reaction Pathway and Transition State Analysis
DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. For this compound, this could involve studying its behavior in reactions such as electrophilic aromatic substitution. byjus.commasterorganicchemistry.comallen.inkhanacademy.orgmsu.edu The electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing nitrile and iodo groups would influence the regioselectivity of such reactions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations that a molecule can adopt and the transitions between them. For a molecule with flexible groups like the methoxy groups in this compound, MD simulations can reveal the preferred rotational orientations and the energy barriers between them. scielo.brresearchgate.net Studies on o-dimethoxybenzene have shown that the methoxy groups can adopt both planar and non-planar conformations. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling of Compound Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. scientific.netscite.airesearchgate.net By developing mathematical models based on a set of known compounds, the properties of new or untested molecules can be predicted. For this compound, QSPR models could be used to predict properties such as solubility, boiling point, or toxicity. For example, QSAR (Quantitative Structure-Activity Relationship) studies on substituted anilines have been used to predict their toxicity to various organisms. nih.govuky.edu
Table 4: Example of Descriptors Used in QSAR Studies of Substituted Anilines
| Descriptor | Description | Relevance |
| LogP | Octanol-water partition coefficient | Hydrophobicity |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Dipole Moment | Measure of molecular polarity | Intermolecular interactions |
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. wuxibiology.comnih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
Electron density analysis reveals how the electrons are distributed within the molecule. This can be used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing further insights into the molecule's reactivity. researchgate.net Studies on halogenated anilines have explored their electronic properties and nonlinear optical properties. dntb.gov.ua
Table 5: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzonitrile
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
| This data is representative for a substituted benzonitrile and not specific to this compound. semanticscholar.orgresearchgate.net |
Derivatives, Analogues, and Advanced Structural Modifications of 6 Amino 2 Iodo 3,4 Dimethoxybenzonitrile
Rational Design and Synthesis of Novel Analogues
Rational drug design leverages the structural information of a biological target to design molecules that can interact with it specifically and effectively. The 6-Amino-2-iodo-3,4-dimethoxybenzonitrile scaffold is well-suited for such strategies, particularly in the development of kinase inhibitors, where substituted heterocyclic cores are prevalent. mdpi.com The design process involves viewing the scaffold as a central core from which different chemical vectors can be extended to probe the binding pocket of a target protein. nih.govresearchgate.net
The core components of the molecule can be systematically modified:
The Aryl Iodide Position (C2): The iodine atom is a prime site for introducing large, diverse substituents via cross-coupling reactions. This allows for the exploration of hydrophobic pockets or the introduction of groups that can form key hydrogen bonds or aromatic interactions.
The Amino Group (C6): This group can be acylated or alkylated to introduce functionalities that can act as hydrogen bond donors or acceptors, targeting polar regions of an active site.
The Nitrile Group (C1): The nitrile can be transformed into various heterocyles (e.g., tetrazoles) or other functional groups (amides, amines) that can serve as bioisosteres or engage in specific polar interactions. nih.gov
The Methoxy (B1213986) Groups (C3, C4): These groups influence the electronics and solubility of the molecule and can be demethylated to reveal hydroxyl groups, which can then act as hydrogen bond donors or be further functionalized.
A rational design approach might involve computational docking of the core scaffold into a kinase active site, followed by the in-silico addition of substituents at these key positions to maximize binding affinity before embarking on chemical synthesis. researchgate.net This strategy allows for the creation of focused libraries of compounds with a higher probability of biological activity.
Table 1: Rational Design Strategy for Analogues of this compound
| Molecular Position | Functional Group | Potential Modification | Target Interaction Goal |
|---|---|---|---|
| C2 | Iodo | Suzuki or Sonogashira coupling to add aryl/alkynyl groups | Probing hydrophobic pockets; π-stacking interactions |
| C6 | Amino | Acylation with various acid chlorides | Hydrogen bond donation/acceptance |
| C1 | Nitrile | Conversion to tetrazole or amide | Mimicking a carboxylic acid; hydrogen bonding |
| C3, C4 | Methoxy | O-Demethylation to hydroxyl groups | Introducing hydrogen bond donors; improving solubility |
Diversification at the Amino Position
The primary amino group in this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. These reactions are fundamental for modifying the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule.
Common derivatization strategies include:
N-Acylation: The reaction of the amino group with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. This is one of the most widely researched reactions in organic chemistry. researchgate.net This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the attachment of a wide range of R-groups.
N-Alkylation: Introduction of alkyl or arylalkyl groups can be achieved using alkyl halides or via reductive amination with aldehydes or ketones. Catalytic methods using alcohols as alkylating agents represent a more atom-economical approach. nih.govrsc.org N-alkylation can alter the basicity and lipophilicity of the parent molecule.
N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are stable functional groups known for their hydrogen bond donating ability and are common in many pharmaceutical compounds.
These modifications are generally high-yielding and tolerant of the other functional groups on the aromatic ring, allowing for the systematic generation of diverse analogues.
Table 2: Examples of Derivatization at the Amino Position
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetamide |
| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | N-Benzamide |
| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzylamine |
| N-Alkylation | Benzyl alcohol / Catalyst | N-Benzylamine |
Halogen Exchange and Introduction of Other Halogen Moieties
The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodine atom an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This position is the most versatile handle for introducing significant structural diversity. While direct halogen exchange (e.g., iodine for bromine or chlorine) is possible, it is the palladium-catalyzed C-C, C-N, and C-O bond-forming reactions that are most widely employed.
Key transformations at the iodo position include:
Suzuki-Miyaura Coupling: This robust palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org It is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents. nih.gov The reaction is tolerant of many functional groups, including the unprotected amine on the scaffold. nih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org This allows for the synthesis of complex diarylamines or N-aryl heterocycles. The reaction has seen continuous development, with newer generations of catalysts allowing for milder conditions and a broader substrate scope. wikipedia.org
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are versatile intermediates for further transformations.
These coupling reactions dramatically expand the chemical space accessible from the this compound core.
Table 3: Key Cross-Coupling Reactions at the Iodo Position
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | C-C | 2-Phenyl derivative |
| Buchwald-Hartwig | Aniline | C-N | 2-(Phenylamino) derivative |
| Sonogashira | Phenylacetylene | C-C (sp) | 2-(Phenylethynyl) derivative |
Modification and Derivatization of Methoxy Groups
The two methoxy groups at the C3 and C4 positions are generally stable but can be cleaved to reveal the corresponding phenols (catechol derivatives). This O-demethylation is a powerful transformation as it unmasks reactive hydroxyl groups that can be used for further functionalization.
Standard methods for O-demethylation include the use of strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). chem-station.com BBr₃ is particularly effective and often used at low temperatures. chem-station.com More sustainable methods using HCl in hot pressurized water have also been developed. uantwerpen.be
Once the hydroxyl groups are exposed, they can undergo various reactions:
O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides under basic conditions to form new ethers.
O-Acylation: Reaction with acid chlorides or anhydrides to form esters.
Conversion to Triflates: Reaction with triflic anhydride (B1165640) to form aryl triflates, which can then participate in cross-coupling reactions themselves.
Selective demethylation of one methoxy group over the other can be challenging but may be achievable depending on the steric and electronic environment, offering a route to even more refined analogues.
Table 4: Modification of Methoxy Groups
| Reaction Sequence | Reagent(s) | Intermediate/Product |
|---|---|---|
| 1. O-Demethylation | Boron Tribromide (BBr₃) | Dihydroxybenzonitrile (Catechol) |
| 2. O-Alkylation | Benzyl Bromide, K₂CO₃ | Dibenzyloxybenzonitrile |
| 2. O-Acylation | Acetyl Chloride, Pyridine | Diacetoxybenzonitrile |
Transformations and Elaborations of the Nitrile Functionality
The nitrile group is a versatile functional group that can be converted into a range of other functionalities or used as an electrophilic partner in cyclization reactions. nih.gov Its transformations are central to elaborating the core scaffold into more complex heterocyclic systems.
Major transformations include:
Cyclization to Quinazolines: The ortho-amino benzonitrile (B105546) moiety is a classic precursor for the synthesis of quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry. rsc.orgresearchgate.net The reaction typically involves condensation with a one-carbon source (like an aldehyde, orthoester, or acyl chloride) or a two-atom component, leading to the formation of the fused pyrimidine (B1678525) ring. mdpi.comorganic-chemistry.orgresearchgate.net
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. chemistrysteps.comlibretexts.org Partial hydrolysis yields a primary amide (carboxamide), while complete hydrolysis affords a carboxylic acid. libretexts.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group), providing a flexible linker for attaching other groups. youtube.com
Conversion to Tetrazoles: Reaction with azides (e.g., sodium azide) in the presence of a Lewis acid can convert the nitrile group into a 5-substituted tetrazole ring, which is often used as a bioisostere for a carboxylic acid group.
Table 5: Common Transformations of the Nitrile Group
| Transformation | Reagent(s) | Product Functional Group/Scaffold |
|---|---|---|
| Cyclization | Aldehyde (R-CHO), catalyst | 2-Substituted Quinazoline (B50416) |
| Cyclization | Acyl Chloride (R-COCl) | 2-Substituted Quinazolin-4-one |
| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild) | Amide (-CONH₂) |
| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ then H₂O | Aminomethyl (-CH₂NH₂) |
Application in Combinatorial Chemistry for Library Generation
Combinatorial chemistry aims to rapidly synthesize large collections of diverse but structurally related molecules, known as libraries. nih.gov The this compound scaffold is an ideal starting point for combinatorial library synthesis due to its three distinct points of diversity that can be addressed with high-yielding and orthogonal chemical reactions. nih.gov
A typical combinatorial strategy would involve a multi-step sequence where each step introduces a new set of building blocks. For instance, a "split-and-pool" solid-phase synthesis could be envisioned:
First Diversification (at C2): The scaffold is attached to a solid support. The resin is then split into multiple portions, and each portion is subjected to a Suzuki coupling with a different boronic acid. nih.gov
Second Diversification (at C6): The resin portions are pooled, mixed, and then split again. Each new portion is then acylated with a different carboxylic acid. researchgate.net
Third Diversification (at C1): After another pool-and-split cycle, the nitrile group on each bead could be converted to a tetrazole or another heterocycle.
This approach allows for the exponential generation of a vast number of unique compounds from a small set of starting materials. The resulting library can then be screened for biological activity, and the structure of any "hit" compounds can be determined by decoding techniques or by tracking the synthesis history. nih.gov This makes the scaffold a powerful tool for accelerating drug discovery and lead optimization.
Applications in Advanced Organic Synthesis and Functional Materials
Role as a Versatile Synthetic Building Block
The strategic placement of multiple functional groups renders 6-Amino-2-iodo-3,4-dimethoxybenzonitrile a valuable intermediate in synthetic organic chemistry. The ortho-disposed amino and nitrile groups are key precursors for the synthesis of fused heterocyclic systems, particularly quinazolines, which are significant scaffolds in medicinal chemistry. organic-chemistry.orgnih.gov The presence of an iodo group at the 2-position opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net This dual reactivity allows for sequential or tandem reactions to build molecular complexity efficiently.
The primary applications of this compound as a synthetic building block include:
Synthesis of Heterocycles: The 2-aminobenzonitrile (B23959) moiety is a classic precursor for forming quinazoline (B50416) rings through reactions with various carbon sources like aldehydes or nitriles. organic-chemistry.org
Cross-Coupling Reactions: The aryl iodide is an excellent substrate for numerous transition-metal-catalyzed reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position, dramatically increasing the molecular diversity achievable from this single precursor.
| Reaction Type | Coupling Partner | Bond Formed | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | C(sp²) - C(sp²) | Biaryl compounds, Stilbenes |
| Sonogashira Coupling | Terminal Alkynes | C(sp²) - C(sp) | Aryl-alkynes |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | C(sp²) - N | Di- or Tri-substituted Anilines |
| Heck Coupling | Alkenes | C(sp²) - C(sp²) | Substituted Alkenes |
The electron-donating nature of the amino and dimethoxy groups can influence the reactivity of the aromatic ring, potentially affecting the efficiency and regioselectivity of these transformations.
Precursor for Complex Organic Frameworks
Complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), are crystalline porous materials constructed from organic linkers and inorganic nodes or organic linkers alone. The structure of this compound provides multiple connection points, making it a promising candidate for designing such sophisticated materials.
The amino and nitrile groups can act as coordinating sites for metal ions in the formation of MOFs. More significantly, the iodo and amino groups serve as reactive handles for creating the extended, covalently linked networks of COFs. For instance, the aryl iodide can undergo palladium-catalyzed reactions like Sonogashira coupling with multi-alkynyl monomers to form rigid, porous structures. rsc.orgscielo.org.mxchemrxiv.org Similarly, the amino group can participate in condensation reactions to form imine- or amide-linked frameworks. The ability to further functionalize the molecule post-synthesis via its various reactive sites allows for the tuning of the framework's properties.
| Functional Group | Role in Framework Construction | Type of Framework | Relevant Chemistry |
|---|---|---|---|
| Amino (-NH₂) | Linker/Condensation Site | COFs, MOFs | Imine formation, Amide bond formation, Metal coordination |
| Iodo (-I) | Coupling Site for Linker Extension | COFs | Sonogashira, Suzuki, and other Pd-catalyzed couplings |
| Nitrile (-CN) | Metal Coordination Site/Reactive Site | MOFs, COFs | Coordination chemistry, Cyclotrimerization |
The inherent rigidity of the benzonitrile (B105546) core is advantageous for creating robust frameworks with permanent porosity, a critical feature for applications in gas storage and separation.
Integration into Novel Functional Materials with Tailored Properties
The electronic characteristics of this compound make it an attractive component for the design of novel functional materials. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing nitrile group creates an intrinsic dipole moment and potential for interesting photophysical properties.
By employing the synthetic handles, particularly the iodo group, this benzonitrile core can be incorporated into larger conjugated systems. For example, Sonogashira or Suzuki coupling reactions can extend the π-system of the molecule by introducing aryl or alkynyl groups. scielo.org.mxnih.gov This methodology is fundamental in creating organic semiconductors, fluorescent probes, and materials for nonlinear optics. The ability to perform tandem reactions, such as a Heck-Sonogashira coupling, allows for the creation of complex enynyl substituted systems which can be cyclized to form larger polycyclic aromatic structures. nih.gov These extended, functionalized pyridopyrimidines and related heterocycles are of interest for their electronic and optical properties.
The specific substitutions allow for fine-tuning of the material's properties:
Electronic Properties: The nature of the groups introduced via cross-coupling can modulate the HOMO-LUMO gap of the resulting material.
Optical Properties: Extension of the π-conjugation can shift the absorption and emission wavelengths, leading to materials with tailored fluorescence or phosphorescence.
Solubility and Processing: Attaching appropriate side chains can improve the solubility and processability of the final material, which is crucial for device fabrication.
Development of Advanced Catalysts and Reagents based on the Benzonitrile Core
The structural features of this compound also suggest its potential use in the development of specialized catalysts and reagents. The amino and nitrile functionalities can act as bidentate or monodentate ligands, capable of coordinating with transition metals to form catalytically active complexes.
The development of new catalysts often involves creating a scaffold that can be systematically modified to optimize catalytic activity. The benzonitrile core provides such a scaffold. The iodo group can be replaced with phosphine (B1218219) groups via cross-coupling, which are common ligands in catalysis. The amino group can also be functionalized to create more complex ligand systems. These tailored ligands could find applications in various catalytic processes, including asymmetric synthesis, where the ligand's structure is critical for achieving high enantioselectivity. nih.gov
Furthermore, the molecule itself could serve as an organocatalyst. The combination of a basic amino group and other functionalities on the aromatic ring could enable it to catalyze certain organic transformations, potentially in an environmentally benign manner.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, and how does the iodination agent influence reaction efficiency?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzonitrile precursor. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). The choice of iodination agent impacts regioselectivity and yield: NIS offers milder conditions with reduced byproduct formation compared to ICl, which may require stringent temperature control (e.g., 0–5°C) to avoid over-iodination . Post-iodination, amino and methoxy groups are introduced via nucleophilic substitution or reductive amination, with purification via column chromatography (hexane/EtOAc gradients) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for methoxy and amino groups). For example, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm, while amino protons may show broad peaks at δ 5.0–6.0 ppm in DMSO-d₆ .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) and monitor for iodinated byproducts.
- Elemental Analysis : Verify empirical formula consistency (C₉H₈IN₃O₂) .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or photolytic deiodination. Desiccants (e.g., silica gel) should be used to mitigate moisture-induced side reactions, as benzonitrile derivatives are prone to hydrolysis under humid conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer :
- Controlled Variable Testing : Repeat synthesis under varying conditions (e.g., temperature, solvent polarity) to isolate confounding factors.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions by correlating proton-proton and proton-carbon couplings .
- X-ray Crystallography : If crystalline derivatives are obtained, use single-crystal analysis to unambiguously confirm regiochemistry .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the iodine atom’s σ-hole can be analyzed for Suzuki-Miyaura coupling feasibility.
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize catalytic systems (e.g., Pd(PPh₃)₄) .
Q. What strategies mitigate competing side reactions during functionalization of the amino group?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) or acetyl groups before introducing electrophiles.
- pH Control : Conduct reactions in buffered media (pH 7–8) to minimize protonation of the amino group, which can reduce nucleophilicity and unwanted dimerization .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer :
- Solubility Screening : Systematically test solubility in DMSO, DMF, and acetonitrile at 25°C and 50°C. Record saturation points via gravimetric analysis.
- Hansen Solubility Parameters (HSP) : Compare experimental data with HSP predictions to identify outliers, which may arise from impurities or polymorphic forms .
Experimental Design Considerations
Q. What precautions are critical when scaling up the synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
